molecular formula C9H20N2O2S B3087981 N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide CAS No. 1179304-84-7

N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide

Cat. No. B3087981
CAS RN: 1179304-84-7
M. Wt: 220.33 g/mol
InChI Key: HNIRFFSFRADYQI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide, commonly known as DPES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPES is a sulfonamide-based compound that is widely used in the field of chemistry and biochemistry. The compound is known for its ability to inhibit the activity of certain enzymes, making it an important tool in the study of biochemical pathways.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Research in organic chemistry has focused on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives, which share structural similarities with N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide. These studies aim to develop new methodologies for the synthesis of polyheterocyclic compounds, multifunctional cycloalkyne agents, and cyclopenta[c]piperidine alkaloids. Such research facilitates the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, highlighting the versatility and value of these chemical moieties in organic synthesis and the pharmaceutical industry (Kaneda, 2020).

Environmental Toxicology

Studies on environmental toxicology have explored the occurrence, transformation, and removal of nitrosamines, compounds related to N,N-dimethyl compounds, in water technology. These research efforts address the challenges associated with the presence of nitrosamines, like N-nitrosodimethylamine (NDMA), in drinking and wastewater systems, focusing on their formation mechanisms, precursors, and potential removal methods. This body of work underlines the importance of understanding and mitigating the environmental impact of nitrosamine compounds and their precursors, which could extend to similar compounds like N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide (Nawrocki & Andrzejewski, 2011).

Pharmacology and Medicinal Chemistry

In the realm of pharmacology, research on piperidine and its derivatives, which are structurally related to N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide, has shown a wide range of therapeutic applications. Piperidine alkaloids from Pinus and related genera have been studied for their diverse biological activities, including immunomodulatory, antiproliferative, and antioxidant effects. These findings suggest potential therapeutic applications for N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide in treating various chronic disorders, highlighting the significance of piperidine derivatives in drug discovery and development (Singh et al., 2021).

properties

IUPAC Name

N,N-dimethyl-2-piperidin-2-ylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-11(2)14(12,13)8-6-9-5-3-4-7-10-9/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIRFFSFRADYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidineethanesulfonamide, N,N-dimethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide
Reactant of Route 2
N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide
Reactant of Route 3
N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide
Reactant of Route 4
N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide
Reactant of Route 5
N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide
Reactant of Route 6
N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide

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